Eucarvone

描述

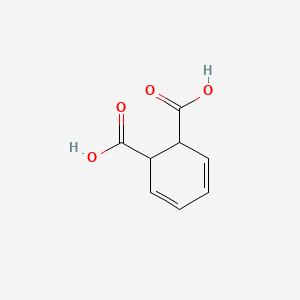

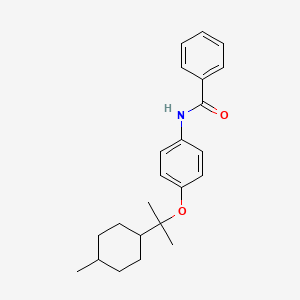

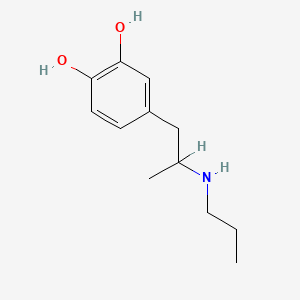

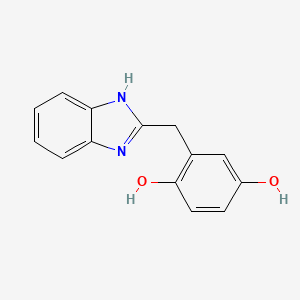

Eucarvone is a monoterpenoid.

科学研究应用

植物毒性和除草剂开发

Eucarvone已被确定为一种有效的植物毒性化合物,在除草剂开发中具有潜在的应用。 它对生菜幼苗的根系和地上部分生长均表现出强烈的抑制作用,其作用机制被认为涉及活性氧 (ROS) 的过量产生,以及随后对易感植物的氧化损伤 。这种选择性植物毒性表明 this compound 可用于开发环境更安全的除草剂。

害虫防治

在害虫防治领域,this compound 已证明对马铃薯块茎蛾(Phthorimaea operculella)具有熏蒸毒性。它有望作为合成化学熏蒸剂的天然替代品,用于保护贮藏的马铃薯免受这种害虫的侵害。 This compound 对成虫的强烈的熏蒸作用表明它在害虫综合治理策略中作为植物性熏蒸剂的潜力 。

产卵抑制

This compound 也是某些昆虫物种的产卵抑制剂。据证明,它能显著抑制马铃薯块茎蛾(Phthorimaea operculella)产卵,这可能有助于减少农业环境中这种害虫的数量。 这一特性进一步突出了它在害虫控制应用中的效用 。

化感作用研究

化感作用研究,即植物之间化学相互作用的研究,是 this compound 相关的另一个领域。它对植物生长的强烈抑制作用表明它可以作为理解植物用于相互竞争的化感作用机制的先导化合物。 这些知识可以为开发新的农业实践和产品提供信息 。

光诱导精油生产

对不同光质对植物精油产量影响的研究发现,this compound 含量会受到光照条件的影响。 这一发现对优化药用植物如异叶细辛的栽培具有重要意义,其中 this compound 是精油的关键成分 。

药用植物表征

This compound 用于药用植物的表征,特别是在识别造成其治疗特性的成分方面。 通过了解 this compound 在植物整体化学成分中的作用,研究人员可以更好地评估植物的药用价值以及在传统和现代医学中的潜在应用 。

活性氧 (ROS) 研究

This compound 诱导 ROS 过度产生的能力使其成为研究氧化应激及其对植物生理学影响的有价值的化合物。 这项研究对理解植物如何应对环境压力源具有重要意义,并可能导致开发出更具抗逆性的作物品种 。

次级代谢物研究

作为植物中的次级代谢物,this compound 有助于植物的防御机制。 研究 this compound 和其他次级代谢物可以提高我们对植物生态学和进化的理解,以及它们在农业和药理学中的潜在用途 。

这些应用中的每一个都突出了 this compound 多样的科学研究潜力。它在植物生物学和生态学中的作用,以及在农业和医学中的实际应用,使其成为各个领域研究人员关注的化合物。 <|\im_end|> OP: ### this compound 科学研究应用的综合分析

This compound 是一种存在于某些药用植物中的天然化合物,由于其在科学研究中的多种应用而受到关注。以下是 this compound 在各个科学领域独特应用的详细分析:

植物毒性和除草剂开发:This compound 被确定为一种有效的植物毒性化合物,这意味着它可以抑制其他植物的生长。这种特性在开发天然除草剂方面特别有用。 研究表明,this compound 可以导致细胞死亡,产生活性氧 (ROS),并在易感植物物种中诱导脂质过氧化,使其成为环境更安全的除草剂的候选者 。

害虫防治:在害虫防治领域,this compound 已显示出对某些害虫,如马铃薯块茎蛾 (Phthorimaea operculella),具有熏蒸毒性。 它作为天然熏蒸剂的能力使其成为在储存期间保护农作物的合成化学品的潜在替代品 。

产卵抑制:This compound 已证明可以有效地抑制产卵,这意味着它可以阻止昆虫产卵。 这在控制农业中的害虫种群方面特别有用,因为它可以减少未来害虫的数量,而无需使用有害化学物质 。

化感作用研究:化感作用是研究植物如何通过化学方式相互作用,通常是为了抑制竞争植物的生长。 This compound 对植物生长的强烈抑制作用使其成为研究化感作用相互作用的宝贵化合物,这可能导致开发新的农业实践 。

光诱导精油生产:研究表明,光质会影响植物精油的生产,this compound 含量在不同光照条件下会有所不同。 这些知识可以应用于优化药用植物的栽培,以最大限度地发挥其治疗潜力 。

未来方向

作用机制

Target of Action

Eucarvone, a natural compound found in various medicinal plants , primarily targets plant roots . It has been shown to have a species-selective inhibitory effect on the growth of certain plants .

Mode of Action

This compound interacts with its targets by inducing the overproduction of reactive oxygen species (ROS) . This overproduction of ROS leads to membrane lipid damage , which can result in cell death and growth inhibition in susceptible plant roots .

Biochemical Pathways

It is known that the compound’s action results in the overproduction of ros , which can cause oxidative damage in cells . This process likely involves multiple biochemical pathways related to ROS production and lipid metabolism .

Pharmacokinetics

It is known that this compound is a slightly soluble compound , which may influence its bioavailability and distribution within organisms.

Result of Action

The primary molecular and cellular effects of this compound’s action are the induction of ROS overproduction, leading to membrane lipid damage . This can result in cell death and growth inhibition in susceptible plant roots . These effects are species-selective, suggesting that this compound may interact differently with different species .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like this compound. Factors such as light, temperature, and pollution could potentially alter the effects of this compound . .

生化分析

Biochemical Properties

Eucarvone plays a crucial role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to induce the generation of reactive oxygen species (ROS) and lipid peroxidation in susceptible plant species . These interactions lead to oxidative stress and subsequent cell death in certain plants, highlighting its potential as a natural herbicide.

Cellular Effects

This compound affects various types of cells and cellular processes. In susceptible plant species, this compound induces cell death, lipid peroxidation, and the generation of ROS . These effects disrupt cellular function, leading to growth inhibition and cell death. In contrast, tolerant species such as maize do not exhibit significant ROS production or lipid peroxidation when exposed to this compound, indicating a species-selective response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular membranes and induction of oxidative stress. This compound binds to membrane lipids, leading to the generation of ROS and subsequent lipid peroxidation . This oxidative damage disrupts membrane integrity and function, ultimately resulting in cell death in susceptible species. Additionally, this compound may interact with specific enzymes involved in ROS production, further amplifying its phytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound-induced oxidative stress and cell death are observed shortly after exposure in susceptible species . The compound’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound remains active for a significant period, maintaining its phytotoxic properties in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may not exhibit significant toxic effects. At higher doses, this compound can induce oxidative stress and cellular damage, leading to adverse effects . It is essential to determine the threshold dosage to avoid potential toxicity in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and ROS production. It interacts with enzymes and cofactors involved in these pathways, leading to increased ROS levels and subsequent oxidative damage . This compound’s impact on metabolic flux and metabolite levels can vary depending on the species and cellular context.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

2,6,6-trimethylcyclohepta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQIURXCUHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198310 | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-93-5 | |

| Record name | Eucarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucarvone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-TRIMETHYL-CYCLOHEPTA-2,4-DIENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCARVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2K49X6B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of eucarvone?

A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound's structure can be confirmed using NMR spectroscopy. For instance, protonated this compound exhibits characteristic carbon and proton chemical shifts, along with interproton coupling constants, which provide insights into its charge distribution. []

Q3: How can this compound be synthesized?

A3: One synthetic route utilizes the readily available compound, carvone. Through a series of reactions, including photoisomerization and a Beckmann cleavage, carvone can be transformed into racemic grandisol, a pheromone component of the boll weevil, with this compound serving as a key intermediate in the synthesis. []

Q4: Does this compound exhibit any insecticidal properties?

A4: Yes, this compound has demonstrated insecticidal activity. Studies have shown its fumigant toxicity against various insect pests, including the rice weevil (Sitophilus oryzae) and the potato tuber moth (Phthorimaea operculella). [, , ]

Q5: What is the mechanism of this compound's insecticidal action?

A5: While the exact mechanism is not fully elucidated, studies suggest that this compound, like some other monoterpenoids, may exert its insecticidal effect by disrupting the nervous system of insects. Further research is needed to determine the precise mode of action. [, ]

Q6: Has this compound shown potential for mosquito control?

A6: Yes, research indicates that this compound possesses larvicidal activity against Culex pipiens larvae, highlighting its potential for mosquito control. Additionally, studies have explored its repellent properties against adult Culex pipiens. [, ]

Q7: Are there any other potential applications of this compound in pest management?

A7: Beyond its insecticidal activity, this compound's potential as a fungicide has been investigated. One study demonstrated its antifungal activity against wood contaminant fungi, suggesting potential applications in protecting organic cultural heritage. []

Q8: Does this compound play a role in plant defense mechanisms?

A8: this compound is a constituent of the essential oil produced by glandular trichomes in the leaves of certain plants, such as Artemisia tridentata vaseyana (mountain big sagebrush). The production of this compound, along with other terpenoids like camphor, increases after pruning, suggesting a role in the plant's response to stress and potential defense against herbivores or pathogens. []

Q9: Does this compound exhibit any anti-inflammatory activity?

A9: Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with macrophage migration inhibitory factor (MIF). []

Q10: What types of chemical transformations can this compound undergo?

A10: this compound, as a cyclic ketone with a conjugated diene system, is prone to various chemical transformations. Some notable reactions include:

- Photoisomerization: Upon UV irradiation, this compound can undergo photoisomerization, leading to the formation of various structural isomers, including bicyclic ketones and phenols. [, ]

- Reduction: this compound can be reduced to dihydrothis compound, a process facilitated by specific microorganisms or catalysts like Raney nickel. [, ]

- Complexation: this compound can act as a ligand, forming complexes with Lewis acids like boron trihalides (BF3, BCl3, BBr3) or transition metals like iron. These complexes often exhibit distinct reactivity compared to the free ligand. [, , ]

- Dimerization: Under specific conditions, such as treatment with base, a tosylhydrazone derivative of this compound can undergo a unique dimerization process involving a diazo intermediate and a transient cyclopropene, leading to complex polycyclic structures. [, ]

Q11: What analytical techniques are commonly employed to identify and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identifying and quantifying this compound in various matrices, such as essential oils and plant extracts. [, , , , , ]

Q12: Can you elaborate on the use of GC-MS for analyzing this compound in essential oils?

A12: GC-MS is a powerful technique for analyzing complex mixtures like essential oils. The essential oil is injected into the GC system, where the components are separated based on their volatility. As each compound elutes from the GC column, it enters the MS detector, which provides structural information based on the compound's fragmentation pattern. This allows for the identification and quantification of this compound within the essential oil. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

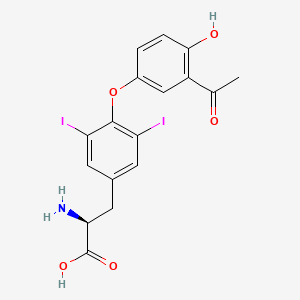

![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

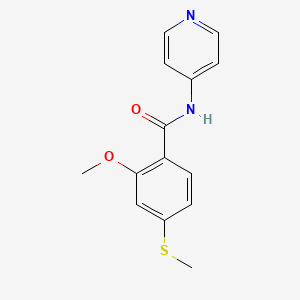

![6-[8-(3,4-Dihydroxy-2,4,5-trimethyloxolan-2-yl)-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1220990.png)